molecular formula C25H33N5O4S B2455768 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide CAS No. 923244-97-7

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide

Cat. No.: B2455768
CAS No.: 923244-97-7
M. Wt: 499.63
InChI Key: VDWPABNGPGPURZ-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction, where the pyrimidine ring is first synthesized and then coupled with the phenyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dichloromethane as a solvent, with lutidine as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved often include inhibition of key metabolic processes in pathogens, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide stands out due to its unique combination of a pyrimidine ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4S/c1-6-30(7-2)24-16-18(5)26-25(28-24)27-19-10-12-20(13-11-19)29-35(31,32)23-17-21(33-8-3)14-15-22(23)34-9-4/h10-17,29H,6-9H2,1-5H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWPABNGPGPURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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